molecular formula C17H20ClN3OS3 B2742988 2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate CAS No. 637325-04-3

2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate

Cat. No.: B2742988
CAS No.: 637325-04-3
M. Wt: 414
InChI Key: LYOZSQKQLKAUEJ-UHFFFAOYSA-N
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Description

2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate typically involves the reaction of 2-chlorobenzylamine with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazole ring. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS3/c1-3-21(4-2)17(23)24-11-15(22)20-16-19-10-13(25-16)9-12-7-5-6-8-14(12)18/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOZSQKQLKAUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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